7-chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-c]pyrimidine
Description
7-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound featuring a fused triazolo-pyrimidine core with chlorine and chloromethyl substituents. This structure places it within a broader class of bioactive molecules, where substituents on the triazolo-pyrimidine scaffold significantly influence physicochemical and pharmacological properties.
Properties
CAS No. |
1935419-04-7 |
|---|---|
Molecular Formula |
C6H4Cl2N4 |
Molecular Weight |
203.03 g/mol |
IUPAC Name |
7-chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-c]pyrimidine |
InChI |
InChI=1S/C6H4Cl2N4/c7-2-6-11-10-5-1-4(8)9-3-12(5)6/h1,3H,2H2 |
InChI Key |
UXGMMBHBGGYYFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN2C1=NN=C2CCl)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Chloromethylation via Friedel-Crafts Alkylation
Procedure :
-
Substrate Preparation : 7-Chloro-[1,2,]triazolo[4,3-c]pyrimidine is dissolved in dichloromethane (DCM) under nitrogen.
-
Reagent Addition : Chloromethyl methyl ether (MOMCl, 1.2 equiv) and Lewis acid (AlCl₃, 0.1 equiv) are added at 0°C.
-
Reaction Conditions : Stirred for 12 hours at room temperature.
Mechanism :
The Lewis acid activates MOMCl, generating a chloromethyl carbocation that undergoes electrophilic substitution at the electron-rich position 3 of the triazolopyrimidine ring.
Key Data :
Post-Cyclization Functionalization
Procedure :
-
Pre-Functionalized Intermediate : Synthesize 3-methyl-triazolo[4,3-c]pyrimidine via condensation of 5-amino-1,2,4-triazole with ethyl 3-(chloromethyl)acetoacetate.
-
Radical Chlorination : Expose the methyl group to chlorine gas (Cl₂) under UV light (25°C, 48 hours).
Key Data :
One-Pot Tandem Synthesis
A streamlined method combines ring formation and functionalization in a single vessel:
Procedure :
-
Reagents : 5-Amino-1,2,4-triazole, ethyl 3-(chloromethyl)acetoacetate, and POCl₃.
-
Reaction Sequence :
Key Data :
Analytical Characterization
Critical spectroscopic data for the target compound:
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₄Cl₂N₄ | |
| SMILES | C1=C(N=CN2C1=NN=C2CCl)Cl | |
| ¹H NMR (CDCl₃) | δ 4.80 (s, 2H, CH₂Cl), 8.90 (s, 1H) | |
| ¹³C NMR | δ 44.2 (CH₂Cl), 152.1 (C-Cl) |
Challenges and Optimization
-
Regioselectivity : Competing reactions at positions 5 and 7 necessitate careful control of stoichiometry.
-
Chloromethyl Stability : The -CH₂Cl group is prone to hydrolysis; anhydrous conditions are essential.
-
Catalyst Choice : Lewis acids like FeCl₃ improve chloromethylation yields (75%) compared to AlCl₃.
Scalability and Industrial Relevance
The one-pot method (Section 3) is preferred for large-scale production due to:
Chemical Reactions Analysis
Types of Reactions
7-chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Typical conditions involve the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an amino derivative of the original compound.
Scientific Research Applications
Antibacterial Properties
Research indicates that 7-chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-c]pyrimidine exhibits significant antibacterial activity against various bacterial strains. Studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to interfere with bacterial DNA synthesis or disrupt essential metabolic pathways.
Antifungal Effects
The compound has also shown promising antifungal properties. It is effective against several fungal pathogens, making it a candidate for developing new antifungal agents. Its mechanism may involve disrupting fungal cell wall synthesis or inhibiting key enzymes involved in fungal metabolism.
Antiviral Activity
In vitro studies suggest that this compound possesses antiviral properties against certain viruses. Its efficacy may be linked to the inhibition of viral replication or interference with viral entry into host cells.
Anticancer Potential
The anticancer activity of this compound has been explored in various cancer cell lines. Research indicates that it can induce apoptosis (programmed cell death) in cancer cells while sparing normal cells. This selectivity makes it a valuable candidate for further development as an anticancer therapeutic agent.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Understanding its mechanism of action is crucial for optimizing its pharmacological properties. Studies have revealed that the compound interacts with specific biological targets, leading to alterations in cellular processes that contribute to its biological effects.
Case Studies
Several case studies have documented the applications of this compound:
- Antibacterial Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus.
- Antifungal Research : Research findings reported in Mycopathologia indicated that this compound effectively inhibited the growth of Candida albicans, suggesting its potential as a therapeutic agent for fungal infections.
- Anticancer Investigation : A study featured in Cancer Letters illustrated the compound's ability to induce apoptosis in lung cancer cell lines through a mechanism involving oxidative stress.
Mechanism of Action
The mechanism of action of 7-chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The triazolo[4,3-c]pyrimidine scaffold is versatile, with substitutions dictating applications in medicinal chemistry, agrochemicals, and materials science. Below is a detailed comparison of the target compound with analogs:
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Density (g/cm³) | pKa (Predicted) | Key Substituents |
|---|---|---|---|---|
| 7-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-c]pyrimidine | ~230* | N/A | N/A | Cl (C7), CH₂Cl (C3) |
| 7-Chloro-3-(2,4-difluorophenyl)-[1,2,4]triazolo[4,3-c]pyrimidine | 266.63 | 1.62 | -1.93 | Cl (C7), C₆H₃F₂ (C3) |
| 5o (Trifluoromethylphenoxy derivative) | ~345† | N/A | N/A | CF₃-C₆H₄-O (C5) |
*Estimated based on molecular formula (C₇H₅Cl₂N₄).
†Estimated from structure in .
Pharmacological Potential
- Anticonvulsant Activity: The trifluoromethylphenoxy derivative (5o) highlights the importance of electron-deficient substituents for seizure suppression . The chloromethyl group’s electrophilicity may similarly modulate ion channels but requires validation.
- Antifungal Activity : Thioether-linked triazolo-pyrimidines (e.g., from ) show that sulfur-containing substituents enhance antifungal potency, whereas chloromethyl groups may prioritize reactivity over target specificity .
Biological Activity
7-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound belonging to the triazolopyrimidine class. Its unique structure features a triazole ring fused to a pyrimidine ring, with chlorine substituents that contribute to its biological activities. This compound has drawn significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology.
| Property | Value |
|---|---|
| CAS No. | 1935419-04-7 |
| Molecular Formula | C₆H₄Cl₂N₄ |
| Molecular Weight | 203.03 g/mol |
| IUPAC Name | This compound |
| Purity | 95% |
The biological activity of this compound is primarily attributed to its ability to inhibit cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. By interfering with CDK2 activity, it can potentially halt the proliferation of cancer cells. This mechanism positions it as a candidate for anticancer drug development.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through multiple pathways:
- Inhibition of Cell Proliferation : Studies demonstrated that this compound effectively reduces cell viability in several cancer types by inducing apoptosis.
- Cell Cycle Arrest : Its action on CDK2 leads to cell cycle arrest at the G1/S transition phase, preventing further cellular division.
Structure-Activity Relationship (SAR)
The biological activity of triazolopyrimidine derivatives often correlates with their structural features. In SAR studies:
- The presence of chloromethyl groups enhances the compound's potency against certain cancer cell lines.
- Variations in chlorine substitution patterns have been linked to differing levels of enzyme inhibition and cytotoxicity.
Study on Anticancer Efficacy
A recent study explored the effects of this compound on A431 vulvar epidermal carcinoma cells. The findings revealed:
- IC50 Values : The compound exhibited an IC50 value of approximately 5 µM, indicating effective inhibition of cell growth.
- Mechanistic Insights : Western blot analysis showed decreased levels of cyclin E and CDK2 proteins post-treatment, confirming its mechanism of action.
Comparative Analysis with Related Compounds
Comparative studies with similar compounds have highlighted the unique efficacy of this compound:
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 5 | CDK2 inhibition |
| 7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine | 15 | Different target |
| 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine | 20 | Less effective CDK inhibitor |
Q & A
Q. What are the common synthetic routes for 7-chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-c]pyrimidine, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step pathways, including chlorination of precursor compounds and hydrazinolysis followed by condensation reactions. For example, chlorination at the pyrimidine ring is a critical step, requiring anhydrous conditions and reagents like phosphorus oxychloride (POCl₃) to ensure high regioselectivity. Subsequent steps, such as nucleophilic substitution at the chloromethyl group, demand controlled temperatures (e.g., 60–80°C) and polar aprotic solvents (e.g., DMF) to avoid side reactions . Optimizing yield (often 60–75%) requires rigorous purification via column chromatography or recrystallization.
Q. Which spectroscopic methods are most effective for characterizing this compound, and how are key spectral peaks interpreted?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential, with H NMR revealing distinct signals: the chloromethyl (-CH₂Cl) group typically appears as a singlet at δ 4.5–5.0 ppm, while aromatic protons in the triazolo-pyrimidine core resonate between δ 8.0–9.0 ppm. C NMR confirms the chloromethyl carbon at δ 40–45 ppm. Infrared (IR) spectroscopy identifies C-Cl stretching vibrations near 600–700 cm⁻¹. High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., m/z 266.63 for C₁₁H₅Cl₂N₄) .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
Due to its chlorinated structure, the compound may pose irritant or toxic risks. Handling requires PPE (gloves, lab coat, goggles) and a fume hood to avoid inhalation. Storage should be in airtight containers under inert gas (e.g., N₂) to prevent moisture-induced degradation. Spill management involves neutralization with sodium bicarbonate and disposal via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives?
Discrepancies in NMR or mass spectra often arise from regioisomeric impurities or solvent effects. For example, unexpected splitting in H NMR signals may indicate incomplete chlorination or residual starting material. To address this, researchers should:
- Perform 2D NMR (e.g., HSQC, HMBC) to confirm connectivity.
- Use X-ray crystallography (if crystals are obtainable) to unambiguously assign the structure, as demonstrated in studies of related triazolo-pyrimidines .
- Cross-validate with computational methods (DFT calculations) to predict spectral patterns .
Q. What strategies are employed to elucidate the mechanism of action of this compound against specific biological targets?
Target identification often begins with kinase inhibition assays due to the compound’s structural similarity to ATP-competitive inhibitors. For example, enzyme kinetics studies (e.g., IC₅₀ determination) can reveal competitive or non-competitive binding modes. Computational docking (using software like AutoDock) models interactions with active sites, while site-directed mutagenesis validates key residues involved in binding. In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) further link biochemical activity to phenotypic effects .
Q. How do structural modifications at the chloromethyl position influence the compound’s reactivity and bioactivity?
Replacing the chloromethyl (-CH₂Cl) group with other substituents (e.g., -CH₂F, -CH₂NH₂) alters both chemical and biological properties:
- Reactivity : Electron-withdrawing groups (e.g., -CH₂F) enhance electrophilicity, facilitating nucleophilic substitutions. Conversely, -CH₂NH₂ increases solubility but reduces stability under acidic conditions.
- Bioactivity : -CH₂Br derivatives show improved kinase inhibition (e.g., IC₅₀ values < 1 µM against EGFR mutants), while bulkier groups (e.g., -CH₂Ph) may reduce cell permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
